molecular formula C21H28FN3O2 B7165125 N-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]-4-[(3-fluorophenyl)methyl]piperidine-1-carboxamide

N-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]-4-[(3-fluorophenyl)methyl]piperidine-1-carboxamide

Cat. No.: B7165125
M. Wt: 373.5 g/mol
InChI Key: PQNYKSHEFDATQZ-UHFFFAOYSA-N
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Description

N-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]-4-[(3-fluorophenyl)methyl]piperidine-1-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure that includes a cyclopropyl group, a pyrrolidinone ring, a fluorophenyl group, and a piperidine carboxamide moiety, making it a subject of interest for researchers exploring new therapeutic agents and chemical processes.

Properties

IUPAC Name

N-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]-4-[(3-fluorophenyl)methyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28FN3O2/c22-18-3-1-2-16(11-18)10-15-6-8-24(9-7-15)21(27)23-13-17-12-20(26)25(14-17)19-4-5-19/h1-3,11,15,17,19H,4-10,12-14H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNYKSHEFDATQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)CNC(=O)N3CCC(CC3)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]-4-[(3-fluorophenyl)methyl]piperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the 5-oxopyrrolidin-3-yl moiety. This can be achieved through a cyclization reaction using reagents such as acetic anhydride or other cyclizing agents under controlled temperature conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or other cyclopropanating agents.

    Attachment of the Fluorophenyl Group:

    Formation of the Piperidine Carboxamide: The final step involves the coupling of the piperidine ring with the carboxamide group, which can be achieved through an amidation reaction using reagents such as carbodiimides or other coupling agents.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound would be optimized for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and pyrrolidinone moieties. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed on the carbonyl groups present in the pyrrolidinone ring. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization. Reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.

    Substitution: Halogens in the presence of a Lewis acid catalyst, nitrating agents in sulfuric acid.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of halogen or nitro groups on the aromatic ring.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored as a potential therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, making it a candidate for drug development.

    Pharmacology: Studies on this compound can provide insights into its pharmacokinetics and pharmacodynamics, helping to understand its behavior in biological systems.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules, contributing to the development of new materials and chemicals.

    Biological Research: It can be used as a tool compound to study specific biological

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